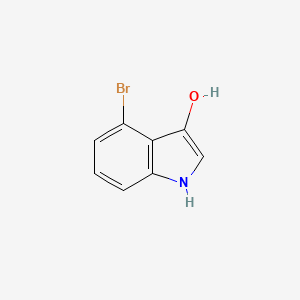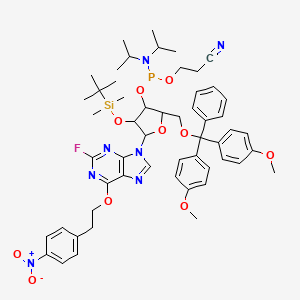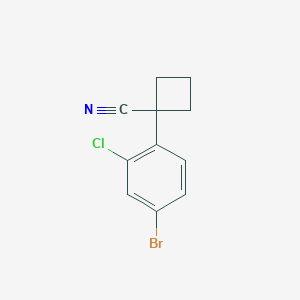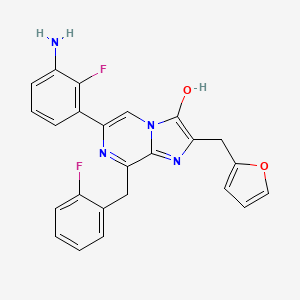
5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester typically involves multi-step organic reactions. The process may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Functionalization of the Thiophene Ring: Introduction of various functional groups such as ethoxycarbonyl, phenylcarbamoyl, and ethoxyoxalyl groups through substitution reactions.
Esterification: The final step may involve esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, including temperature control, catalysts, and purification techniques to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Various substitution reactions can introduce or replace functional groups on the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, thiophene derivatives are often explored for their potential as enzyme inhibitors or as part of drug discovery efforts.
Medicine
Industry
In the industrial sector, thiophene derivatives are used in the production of dyes, pigments, and conductive polymers.
Wirkmechanismus
The mechanism of action of 5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiophene-2-carboxylic acid derivatives
- 4-Methylthiophene derivatives
- Phenylcarbamoyl-substituted thiophenes
Uniqueness
The unique combination of functional groups in 5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester may confer specific properties, such as enhanced reactivity or specific binding affinity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C21H22N2O8S |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
methyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H22N2O8S/c1-5-30-19(26)12-7-9-13(10-8-12)22-16(24)15-11(3)14(20(27)29-4)18(32-15)23-17(25)21(28)31-6-2/h7-10H,5-6H2,1-4H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
WCVVFIPURXCVAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C(=O)OCC)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)


![tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate](/img/structure/B12065155.png)

![[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12065177.png)








